4,7-Dichloro-6-nitroquinazoline
Overview
Description
4,7-Dichloro-6-nitroquinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are known for their diverse range of biological activities and therapeutic potential. This compound, in particular, has garnered attention due to its role as an intermediate in the synthesis of various pharmacologically active molecules, including tyrosine kinase inhibitors used in cancer treatment .
Mechanism of Action
Target of Action
4,7-Dichloro-6-nitroquinazoline is an important intermediate in the synthesis of various 4,7-disubstituted quinazoline derivatives . These derivatives, particularly the 4-anilinoquinazolines such as afatinib, are known to be tyrosine kinase inhibitors (TKIs) . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play significant roles in the control of cell growth, differentiation, metabolism, and migration .
Mode of Action
Its derivative, afatinib, is known to irreversibly bind to both egfr (epidermal growth factor receptor) and her2 (human epidermal growth factor receptor 2) . This binding inhibits the tyrosine kinase activity of these receptors, thereby disrupting the signal transduction pathways that lead to cellular proliferation and growth .
Biochemical Pathways
Its derivative afatinib, a tyrosine kinase inhibitor, is known to affect the egfr and her2 pathways . These pathways are involved in cell proliferation, survival, angiogenesis, and migration .
Result of Action
Its derivative afatinib is known to inhibit the proliferation of cancer cells by disrupting the egfr and her2 pathways .
Action Environment
It is known that the compound is highly reactive and readily decomposes even at normal storage conditions . This suggests that environmental factors such as temperature and humidity could potentially influence the compound’s stability.
Preparation Methods
The synthesis of 4,7-Dichloro-6-nitroquinazoline typically involves a multi-step process starting from 2-amino-4-chlorobenzoic acid. The synthetic route includes the following steps :
Condensation: 2-amino-4-chlorobenzoic acid is condensed with formamide under reflux conditions at 160°C to yield the intermediate product.
Nitration: The intermediate is then nitrated using a mixture of nitric acid and sulfuric acid, resulting in the formation of 6-nitro-2-amino-4-chlorobenzoic acid.
Chlorination: The final step involves chlorination using thionyl chloride in the presence of dimethylformamide (DMF) at 100°C to produce this compound.
Industrial production methods often employ similar synthetic routes but may include optimizations for higher yields and scalability .
Chemical Reactions Analysis
4,7-Dichloro-6-nitroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by different nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions to form quinazoline derivatives with different oxidation states.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,7-Dichloro-6-nitroquinazoline has several scientific research applications, including:
Comparison with Similar Compounds
4,7-Dichloro-6-nitroquinazoline can be compared with other quinazoline derivatives such as:
- Gefitinib
- Erlotinib
- Lapatinib
- Vandetanib
- Icotinib
- Afatinib
- Dacomitinib
These compounds are also tyrosine kinase inhibitors used in cancer treatment. this compound is unique due to its specific substitution pattern and its role as an intermediate in the synthesis of these therapeutic agents .
Properties
IUPAC Name |
4,7-dichloro-6-nitroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2N3O2/c9-5-2-6-4(1-7(5)13(14)15)8(10)12-3-11-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFFODQAQLNACY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])Cl)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440803 | |
Record name | 4,7-Dichloro-6-nitroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162012-71-7 | |
Record name | 4,7-Dichloro-6-nitroquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162012-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7-Dichloro-6-nitroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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